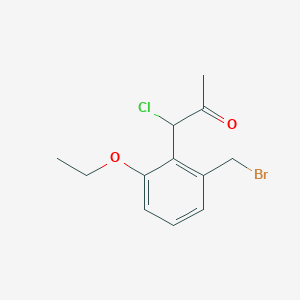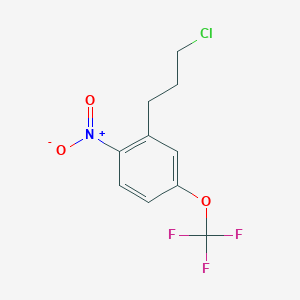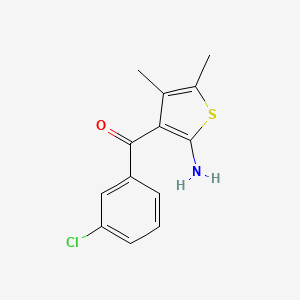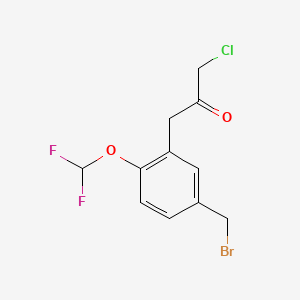
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-(difluoromethoxy)benzene.
Bromomethylation: The aromatic compound undergoes bromomethylation using bromomethyl reagents under controlled conditions to introduce the bromomethyl group.
Chloropropanone Formation: The intermediate product is then reacted with chloropropanone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used in biological research to study its effects on various biological pathways and targets.
Wirkmechanismus
The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The bromomethyl and difluoromethoxy groups can interact with specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-2-one: Similar structure but lacks the difluoromethoxy group.
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a trifluoromethoxy group instead of difluoromethoxy.
Uniqueness
1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10BrClF2O2 |
|---|---|
Molekulargewicht |
327.55 g/mol |
IUPAC-Name |
1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O2/c12-5-7-1-2-10(17-11(14)15)8(3-7)4-9(16)6-13/h1-3,11H,4-6H2 |
InChI-Schlüssel |
UFVWPMQKDXMVFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CBr)CC(=O)CCl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
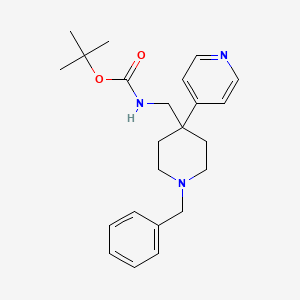
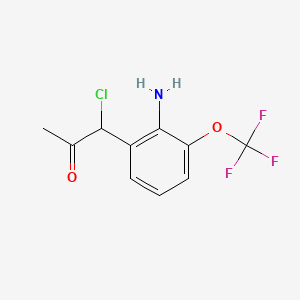
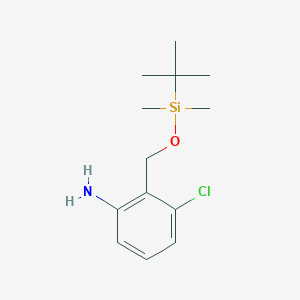
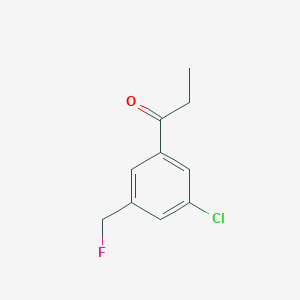
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
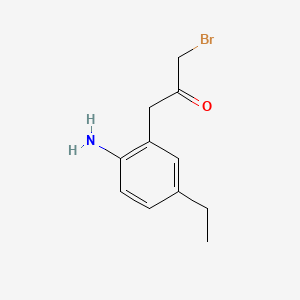
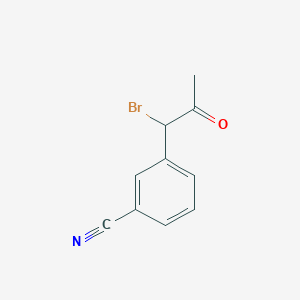
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
